(E)-3-(2,4-dichloro-6-fluorophenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(2,4-dichloro-6-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of dichloro and fluorophenyl groups attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-dichloro-6-fluorophenyl)prop-2-enoic acid typically involves the reaction of 2,4-dichloro-6-fluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-dichloro-6-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOCH₃) or Grignard reagents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(2,4-dichloro-6-fluorophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2,4-dichloro-6-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- (E)-3-(2,4-dichlorophenyl)prop-2-enoic acid
- (E)-3-(2,4-difluorophenyl)prop-2-enoic acid
Uniqueness
(E)-3-(2,4-dichloro-6-fluorophenyl)prop-2-enoic acid is unique due to the presence of both dichloro and fluorophenyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5Cl2FO2 |
---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
(E)-3-(2,4-dichloro-6-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
YVODJSIASWEQMF-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)/C=C/C(=O)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=CC(=O)O)Cl)Cl |
Origin of Product |
United States |
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